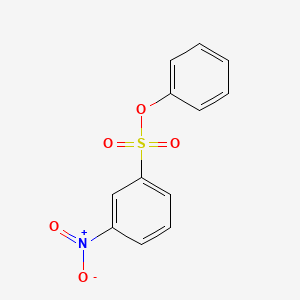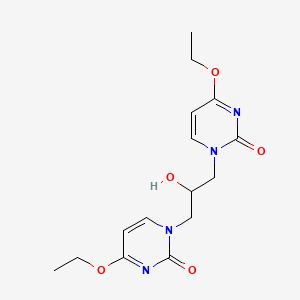
1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxypyrimidinone derivatives and a suitable diol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and other organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-methoxypyrimidin-2(1H)-one): Similar structure with methoxy groups instead of ethoxy groups.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-chloropyrimidin-2(1H)-one): Contains chloro groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is unique due to its specific functional groups and potential biological activities. Its ethoxy groups may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
51503-15-2 |
|---|---|
Molecular Formula |
C15H20N4O5 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
4-ethoxy-1-[3-(4-ethoxy-2-oxopyrimidin-1-yl)-2-hydroxypropyl]pyrimidin-2-one |
InChI |
InChI=1S/C15H20N4O5/c1-3-23-12-5-7-18(14(21)16-12)9-11(20)10-19-8-6-13(24-4-2)17-15(19)22/h5-8,11,20H,3-4,9-10H2,1-2H3 |
InChI Key |
DOBFCMULJCSCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)CC(CN2C=CC(=NC2=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


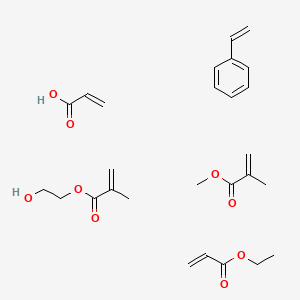
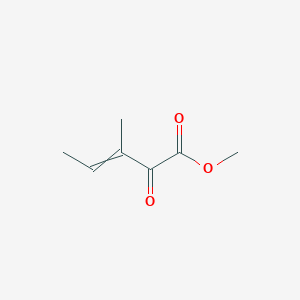
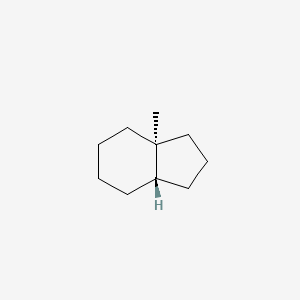
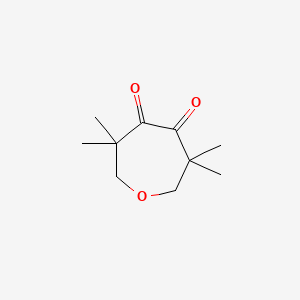
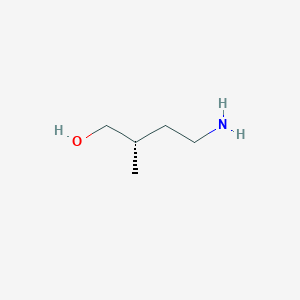

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
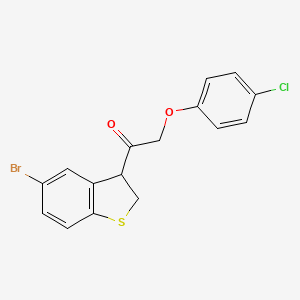
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
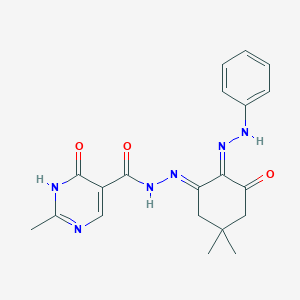
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
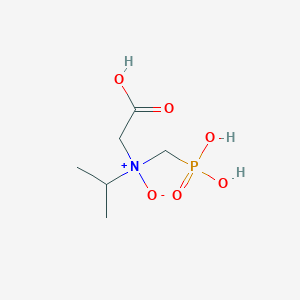
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
